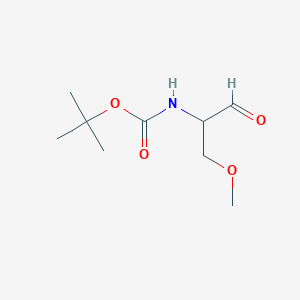
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate: is a chemical compound with the molecular formula C10H19NO4. It is often used as an intermediate in organic synthesis, particularly in the preparation of functionalized amino acids and other bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the preparation of bioactive compounds for biological studies.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in the synthesis of lacosamide, it selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications but lacks the methoxy and oxo functional groups.
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: An intermediate in the synthesis of functionalized amino acids and antiepileptic drugs.
Uniqueness
tert-Butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate is unique due to its specific functional groups, which make it a versatile intermediate in organic synthesis and pharmaceutical applications .
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12) |
Clé InChI |
LPYDCOMBGHGXAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(COC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



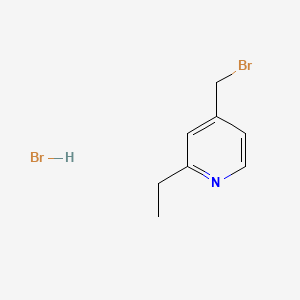
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

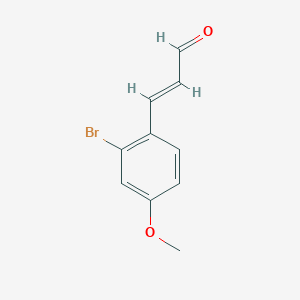
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
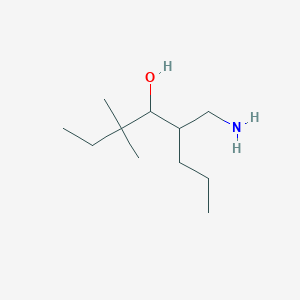
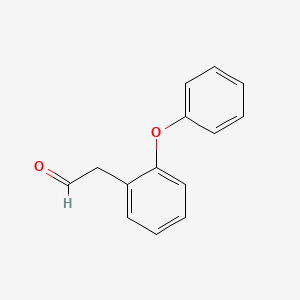
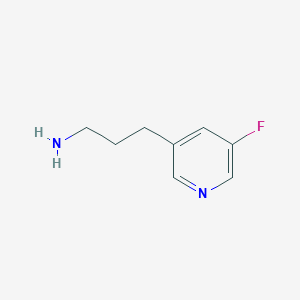
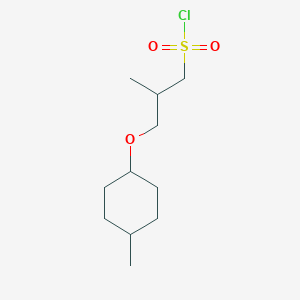
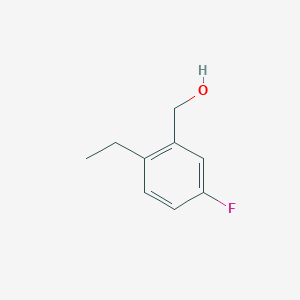
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)


